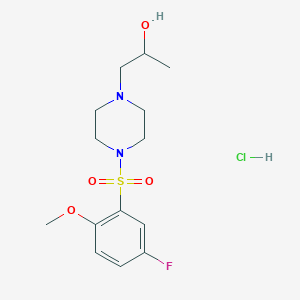

1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

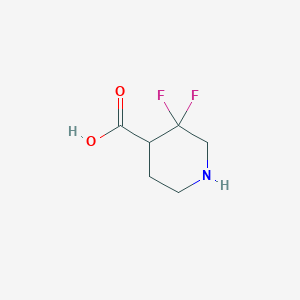

This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Piperazine derivatives have been widely studied for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a sulfonyl group, a methoxy group, and a fluoro group attached to a phenyl ring. These functional groups could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .Scientific Research Applications

Antidepressant and Serotonergic Activities

A study highlighted the synthesis of new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating their potential as a new class of antidepressants. These compounds show high nanomolar affinity for both activities, suggesting their importance in psychiatric disorder treatment research (Martínez et al., 2001).

Antioxidant Properties

Another study focused on the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment. These compounds were evaluated using the ABTS•+ scavenging potential and ferric reducing antioxidant power (FRAP) assay. Findings suggest that certain derivatives possess significant antioxidant activities, comparable to known reference drugs (Malík et al., 2017).

Phosphoinositide-3-kinase Inhibition

Research on substituted alcohols as replacements for the piperazine sulfonamide portion of PI3Kα inhibitors identified compounds with good in vitro efficacy and pharmacokinetic parameters. This highlights their potential in cancer therapy by targeting the PI3K/Akt pathway (Lanman et al., 2014).

Antimalarial Activity

Piperazine and pyrrolidine derivatives were synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluor were crucial for antiplasmodial activity, providing a basis for developing new antimalarial agents (Mendoza et al., 2011).

5-HT7 Receptor Antagonism

The preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists showcased the therapeutic potential of these compounds in treating neurological disorders. Some compounds demonstrated significant activity and selectivity for 5-HT7 receptors, indicating their potential in developing new treatments (Yoon et al., 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O4S.ClH/c1-11(18)10-16-5-7-17(8-6-16)22(19,20)14-9-12(15)3-4-13(14)21-2;/h3-4,9,11,18H,5-8,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBOONXNKKGHEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClFN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)

![1-(benzo[d]thiazole-6-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2415846.png)

![3-[(2,4-Dichlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2415854.png)

![ethyl 4-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2415861.png)

![1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2415862.png)

![ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2415863.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415864.png)